1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-7(6(2)11)8-10(9-5)3-4-12-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISBELWDKWZAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CSC2=C1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720775 | |
| Record name | 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52197-84-9 | |
| Record name | 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α-bromoacetophenone in the presence of a base, leading to the formation of the desired product through intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[5,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone exhibits significant anticancer properties. It has been identified as a potential inhibitor of protein kinase CK2, which plays a critical role in cancer cell proliferation. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. A study reported the synthesis of related compounds that showed promising anti-inflammatory effects through the inhibition of specific pathways involved in inflammation . This positions this compound as a candidate for further development in treating inflammatory diseases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes linked to tumor growth and survival. This characteristic makes it valuable for research into metabolic regulation and cancer treatment strategies .
Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins allows researchers to study protein interactions and functions in cellular environments.
Organic Electronics
Recent studies suggest that compounds similar to this compound can be incorporated into organic electronic devices due to their semiconducting properties. These materials are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can enhance device performance and efficiency.
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s pyrazolo[5,1-b][1,3]thiazole scaffold distinguishes it from related ethanone derivatives. Key comparisons include:
Key Observations :
- Pyridazine fusion () introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity .
- Substituent Effects : Bromobenzoyl () and nitro groups () increase molecular weight and steric bulk, which may impact bioavailability. Methyl and methoxy groups () offer simpler hydrophobic interactions .
Biological Activity
1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8N2OS
- Molar Mass : 180.23 g/mol
- CAS Number : 52197-84-9
The compound features a pyrazolo-thiazole core, which is known for its diverse biological activities. The presence of the thiazole ring is particularly significant as it often contributes to the pharmacological properties of the compound.
Biological Activity Overview
Research has demonstrated that derivatives of pyrazolo-thiazole compounds exhibit various biological activities, including:
- Anticancer Activity : Several studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through various biochemical pathways.
In Vitro Studies
A study evaluating the anticancer potential of related pyrazolo[3,4-d]pyrimidine compounds revealed significant inhibitory effects on cancer cell lines such as MCF-7. The results indicated that certain analogs could induce apoptosis and inhibit cell cycle progression.
| Compound | IC50 (µM) | Target | Mechanism |
|---|---|---|---|
| 5b | 3 | EGFR | Apoptosis induction |
| 5i | 10 | VEGFR2 | Cell cycle arrest |
| 9e | 7 | Topo-II | DNA fragmentation |
The compound 5i was particularly noted for its ability to induce apoptosis in MCF-7 cells, increasing early and late apoptosis rates significantly compared to control groups .
Case Study: MCF-7 Cells
In a controlled experiment, treatment with compound 5i resulted in:
- A decrease in G0/G1 phase cells from 57.39% to 49.63%.
- An increase in pre-G1 phase cells from 1.79% to 36.06%, indicating substantial apoptotic activity.
Anti-inflammatory Activity
Research into thiazole derivatives has highlighted their anti-inflammatory potential. Compounds similar to this compound were shown to modulate inflammatory pathways effectively.
Mechanistic Insights
The mechanism of action for anti-inflammatory effects typically involves:
- Inhibition of pro-inflammatory cytokines.
- Modulation of signaling pathways such as NF-kB and MAPK.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption : The compound is expected to have good gastrointestinal absorption based on its lipophilicity.
- Distribution : Predicted distribution suggests favorable profiles for bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone, and what key intermediates are involved?
- Methodology : The synthesis typically involves cyclization of pyrazole-thiazole precursors. For example, hydrazine hydrate reacts with α,β-unsaturated ketones in glacial acetic acid under reflux (4–6 hours), followed by recrystallization from ethanol to purify intermediates . Multi-step protocols may include functional group modifications (e.g., acylation) and require precise temperature control (70–80°C) and catalysts like sodium acetate .
- Key Intermediates :
- α,β-Unsaturated ketones (e.g., 6-methylpyrazolo[5,1-b][1,3]thiazole derivatives).
- Cyclized pyrazole-thiazole cores formed via hydrazine-mediated condensation.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C6, ethanone at C7) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₈N₂OS) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations .
- Validation : Cross-referencing with crystallographic data (if available) or computational models ensures accuracy .
Q. What are the common reactivity patterns of the pyrazolo-thiazole core in this compound?
- Reactivity :
- Electrophilic Substitution : The thiazole sulfur and pyrazole nitrogen atoms are nucleophilic sites for alkylation or halogenation .
- Redox Reactions : The ethanone group can undergo reduction (e.g., to ethanol derivatives) using NaBH₄ or catalytic hydrogenation .
- Condition Sensitivity : Reactions often require anhydrous solvents (e.g., ethanol, DMF) and inert atmospheres to prevent side reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during cyclization steps, and what factors introduce variability?
- Optimization Strategies :
- Catalyst Screening : Testing acidic (e.g., acetic acid) vs. basic (e.g., NaOH) conditions to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in precipitation .
- Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from impurities in starting materials or inconsistent reflux durations. Systematic DOE (Design of Experiments) is recommended to resolve these .
Q. What computational methods are suitable for predicting the compound’s bioactivity or interaction with biological targets?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) via the pyrazole-thiazole scaffold .
- QSAR Modeling : Correlates substituent effects (e.g., methyl vs. methoxy groups) with antimicrobial or anti-inflammatory activity .
- Validation : Compare predictions with in vitro assays (e.g., MIC values against bacterial strains) to refine models .
Q. How do structural modifications (e.g., replacing the methyl group with halogens) impact physicochemical properties?
- Case Study :
- Lipophilicity : Chlorine substitution increases logP (measured via HPLC), enhancing membrane permeability but reducing solubility .
- Electronic Effects : Fluorine at C6 alters electron density on the thiazole ring, affecting reactivity in Suzuki-Miyaura couplings .
- Experimental Design : Use Hammett constants (σ) to predict substituent effects on reaction rates and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
